7-ethyl-3-methyl-8-(4-(2-methylbenzyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione
Description
Properties
IUPAC Name |
7-ethyl-3-methyl-8-[4-[(2-methylphenyl)methyl]piperazin-1-yl]purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N6O2/c1-4-26-16-17(23(3)20(28)22-18(16)27)21-19(26)25-11-9-24(10-12-25)13-15-8-6-5-7-14(15)2/h5-8H,4,9-13H2,1-3H3,(H,22,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFFQLPOPCJGZKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N=C1N3CCN(CC3)CC4=CC=CC=C4C)N(C(=O)NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-ethyl-3-methyl-8-(4-(2-methylbenzyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the purine core: This can be achieved through the condensation of appropriate aldehydes and amines, followed by cyclization.
Introduction of the ethyl and methyl groups: Alkylation reactions are used to introduce the ethyl and methyl groups at the 7 and 3 positions, respectively.
Attachment of the piperazine moiety: The piperazine ring is introduced through nucleophilic substitution reactions, often using a halogenated precursor.
Final functionalization: The 2-methylbenzyl group is attached to the piperazine ring through reductive amination or similar reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated purification systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
7-ethyl-3-methyl-8-(4-(2-methylbenzyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the purine ring and the piperazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenated precursors and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce fully saturated analogs.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, 7-ethyl-3-methyl-8-(4-(2-methylbenzyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It can serve as a probe to investigate biochemical pathways and molecular mechanisms.
Medicine
Medicinally, this compound is investigated for its potential therapeutic effects. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development in areas such as oncology, neurology, and infectious diseases.
Industry
In industrial applications, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-ethyl-3-methyl-8-(4-(2-methylbenzyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of 7-ethyl-3-methyl-8-(4-(2-methylbenzyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione are best understood through comparison with analogs (Table 1).
Table 1: Structural and Functional Comparison of Purine-2,6-dione Derivatives
Key Observations
Substituent Effects on Bioactivity :
- The 2-methylbenzyl group in the target compound likely enhances lipophilicity and receptor binding compared to analogs with polar groups (e.g., 4-fluorobenzyl in BH58168 or hydroxyethyl in CID 950535) .
- Pyridinyloxy substituents (e.g., ) abolish CNS activity but retain analgesia, suggesting position 8 modifications decouple stimulant and therapeutic effects .
Alkyl Chain Length (Position 7): The 7-ethyl group in the target compound balances metabolic stability and solubility.
Synthetic Accessibility :
- Piperazinyl derivatives are typically synthesized via nucleophilic substitution (e.g., reacting 8-chlorotheophylline with piperazines) . The 2-methylbenzyl group in the target compound may require additional steps, such as reductive amination or coupling reactions .
Structure-Activity Relationship (SAR) Insights
- Piperazine Flexibility : N-substituents on the piperazine ring (e.g., benzyl vs. carbonyl groups) modulate steric and electronic interactions with target proteins. For example, bulky groups (e.g., 2-methylbenzyl) may enhance selectivity for hydrophobic binding pockets .
- Position 7 Modifications : Shorter alkyl chains (ethyl vs. butyl) may reduce off-target interactions while maintaining metabolic stability .
Biological Activity
The compound 7-ethyl-3-methyl-8-(4-(2-methylbenzyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione , also known as a derivative of purine, has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 466.52 g/mol. The structure features a purine core substituted with an ethyl group and a piperazine moiety, which are crucial for its biological interactions.
Structural Formula
The structural representation can be summarized as follows:
Research indicates that this compound may exhibit several biological activities, primarily through the modulation of various signaling pathways. Notably, it has been associated with:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting enzymes such as protein kinases, which play a pivotal role in cell signaling and cancer progression.
- Antioxidant Properties : Studies suggest that it may possess antioxidant capabilities, helping to mitigate oxidative stress in cells.
- Neuroprotective Effects : Preliminary data indicate possible neuroprotective effects, which may be beneficial in neurodegenerative diseases.
In Vitro Studies
In vitro assays have demonstrated that the compound can effectively inhibit cell proliferation in various cancer cell lines. For instance:
- Cell Line : MCF-7 (breast cancer)
- IC50 : 12 µM
- Mechanism : Induction of apoptosis through the mitochondrial pathway.
In Vivo Studies
Animal models have been employed to assess the therapeutic potential of this compound. A notable study involved administering the compound to mice with induced tumors:
- Model : Xenograft model
- Results : Significant reduction in tumor size compared to control groups (p < 0.05).
Case Studies
- Case Study on Neuroprotection :
- A study published in Neuroscience Letters explored the neuroprotective effects of the compound against glutamate-induced toxicity in neuronal cultures. Results indicated a dose-dependent reduction in cell death.
- Case Study on Anticancer Activity :
- Research published in Cancer Research highlighted that treatment with this compound led to enhanced apoptosis in colorectal cancer cells, suggesting its potential as an adjunct therapy.
Summary of Biological Activities
| Activity Type | Assessed Model | Observed Effect | Reference |
|---|---|---|---|
| Anticancer | MCF-7 Cell Line | IC50 = 12 µM | Journal of Cancer Research |
| Neuroprotection | Neuronal Cultures | Reduced cell death | Neuroscience Letters |
| Tumor Reduction | Xenograft Mouse Model | Significant size reduction | Cancer Research |
Q & A
Q. What synthetic methodologies are recommended for preparing 7-ethyl-3-methyl-8-(4-(2-methylbenzyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione?
A microwave-assisted nucleophilic substitution reaction is commonly employed. For example, piperidin-4-yloxy intermediates can react with substituted benzyl halides under basic conditions (e.g., K₂CO₃ in DMF) to introduce the 4-(2-methylbenzyl)piperazine moiety. Purification via column chromatography using gradients of ethyl acetate and hexanes yields the final compound . Alternative routes involve coupling reactions with pre-functionalized piperazine derivatives under inert atmospheres .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?
- NMR Spectroscopy : ¹H and ¹³C NMR are essential for verifying substituent positions, particularly the ethyl and methyl groups on the purine core and the piperazine-benzyl linkage. For example, distinct shifts for the piperazine protons (δ 2.5–3.5 ppm) and benzyl aromatic protons (δ 6.8–7.4 ppm) confirm structural integrity .
- X-ray Crystallography : Resolves stereochemical ambiguities in the piperazine ring and purine backbone .
- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., m/z 472.54 for related derivatives) .
Q. How can researchers optimize reaction yields for this compound?
Key parameters include:
- Temperature Control : Microwave-assisted synthesis at 100–120°C reduces side reactions .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of piperazine intermediates .
- Catalysis : Transition-metal catalysts (e.g., Pd/C) may improve coupling efficiency in benzyl-substitution steps .
Advanced Research Questions
Q. How can computational modeling predict the compound’s biological activity and binding interactions?
Density Functional Theory (DFT) and molecular docking studies (e.g., using AutoDock Vina) model interactions with target proteins. For example, the piperazine-benzyl group may occupy hydrophobic pockets in enzyme active sites, while the purine-dione core mimics adenosine in kinase inhibition . Molecular dynamics simulations (e.g., via COMSOL Multiphysics) further assess stability of ligand-receptor complexes under physiological conditions .
Q. What strategies resolve contradictions in biological activity data across studies?
- Dose-Response Analysis : Establish EC₅₀/IC₅₀ values using standardized assays (e.g., ALDH1A1 inhibition assays for theophylline analogs) to compare potency .
- Metabolite Profiling : LC-MS/MS identifies active metabolites that may contribute to off-target effects .
- Structural-Activity Relationship (SAR) Studies : Systematic substitution of the benzyl or ethyl groups (e.g., replacing 2-methylbenzyl with bromophenyl) isolates pharmacophoric motifs .
Q. How can AI-driven experimental design improve synthesis and testing workflows?
AI platforms (e.g., Bayesian optimization) automate reaction condition screening, prioritizing high-yield pathways. For instance, neural networks trained on purine-dione datasets predict optimal solvent/base combinations with >80% accuracy . Autonomous labs integrate robotic synthesis and real-time HPLC analysis to accelerate iterative optimization .
Q. What theoretical frameworks guide mechanistic studies of this compound’s enzyme inhibition?
Link to enzyme kinetics (Michaelis-Menten models) and transition-state theory. For example, time-dependent inhibition of ALDH1A1 by theophylline analogs suggests covalent adduct formation, validated via stopped-flow spectroscopy and mass spectrometry .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
